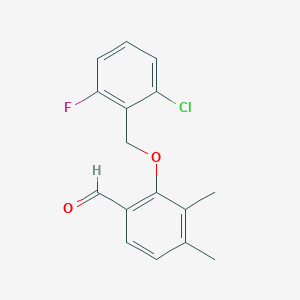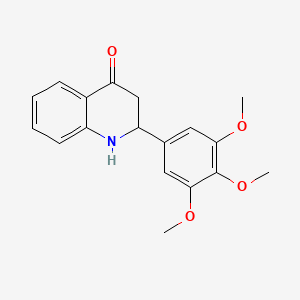![molecular formula C7H13FN2 B13018823 (7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13018823.png)
(7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine: is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, with a fluorine atom attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated amine with a suitable diketone, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its electronic properties.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens, alkyl, or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenating agents, Grignard reagents, and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, (7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions and understanding enzyme mechanisms.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials. Its unique electronic properties and stability make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various mechanisms, such as competitive inhibition or allosteric modulation. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Pyrrolopyrazine: A similar compound with a pyrrole and pyrazine ring but without the fluorine atom.
Fluoropyrazole: Contains a pyrazole ring with a fluorine atom, differing in the ring structure and position of the fluorine.
Fluoropyridine: A pyridine ring with a fluorine atom, differing in the nitrogen atom arrangement and ring structure.
Uniqueness: (7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine is unique due to its specific ring fusion and fluorine substitution. This combination imparts distinct electronic and steric properties, making it valuable for applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C7H13FN2 |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
(7R,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H13FN2/c8-6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
GEJVEGQYNKOYPG-RNFRBKRXSA-N |
Isomeric SMILES |
C1CN2C[C@@H](C[C@@H]2CN1)F |
Canonical SMILES |
C1CN2CC(CC2CN1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


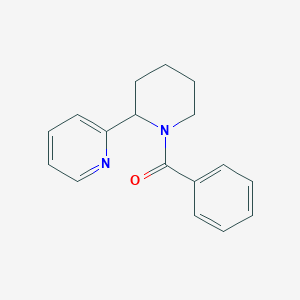
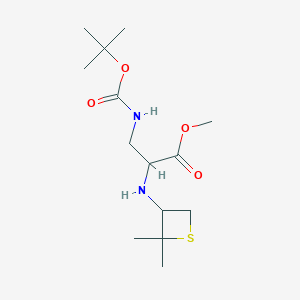
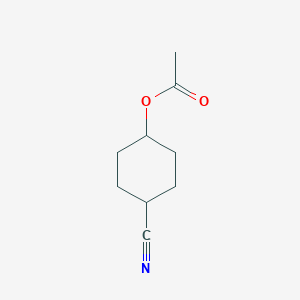
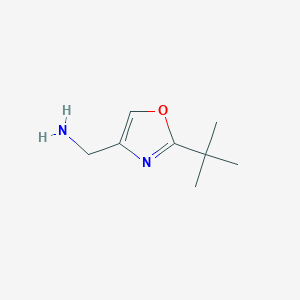
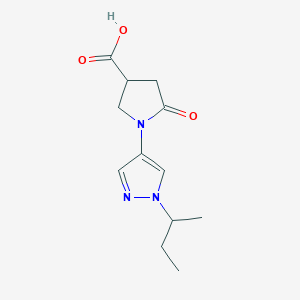
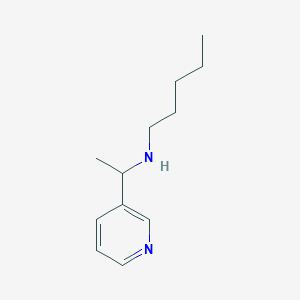
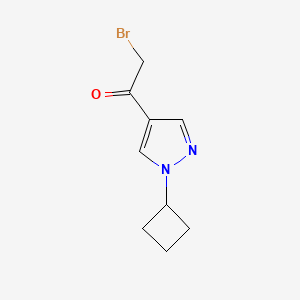
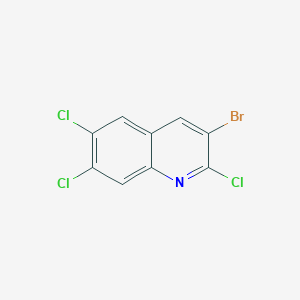
![tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate](/img/structure/B13018763.png)
![1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13018769.png)
![tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13018772.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B13018803.png)
